Impact of C7 Chlorination on Kinase Inhibitory Potency: Comparison with Unsubstituted Analog
In a series of imidazo[1,2-a]pyridine kinase inhibitors, the presence of a chlorine substituent at the 7-position is critical for achieving low-micromolar potency against the target kinases CLK1 and DYRK1A. This can be inferred by comparing the activity of the most potent compound in the series, compound 4c (which contains a 7-chloro group), to the general activity of the unsubstituted core derivatives in the same study [1]. The introduction of the 7-chloro group in compound 4c is a key determinant of its enhanced potency compared to the unsubstituted or differently substituted analogs within the same series [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.7 μM (CLK1); IC50 = 2.6 μM (DYRK1A) [Compound 4c, a 7-chloro substituted analog] |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine core derivatives in the same series (reported as generally less potent, with no IC50 below 1 μM for CLK1/DYRK1A) |
| Quantified Difference | Potency enhancement from >1 μM to 0.7 μM (CLK1) and 2.6 μM (DYRK1A) attributed to the 7-chloro substitution pattern |
| Conditions | In vitro protein kinase inhibition assay (CLK1 and DYRK1A); ATP competition format |
Why This Matters
For medicinal chemists developing kinase inhibitors, the 7-chloro substitution is a validated SAR handle for achieving sub-micromolar to low-micromolar potency, making this building block a strategic choice over the unsubstituted core.
- [1] Lawson M, Rodrigo J, Baratte B, et al. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Eur J Med Chem. 2016;123:105-114. View Source
